N-Desmethyl Asenapine-d4 Hydrochloride chemical properties and structure
N-Desmethyl Asenapine-d4 Hydrochloride chemical properties and structure
An In-Depth Technical Guide to N-Desmethyl Asenapine-d4 Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-Desmethyl Asenapine-d4 Hydrochloride, a critical analytical standard in pharmaceutical research. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of its properties, structure, and application, particularly in the context of bioanalytical method development and validation.
Introduction and Scientific Context
Asenapine is an atypical antipsychotic medication utilized for the treatment of schizophrenia and manic episodes associated with bipolar I disorder.[1][2][3] Its therapeutic action is attributed to a complex pharmacological profile, functioning as an antagonist at multiple dopamine, serotonin, histamine, and α-adrenergic receptors.[1][4][5] Following administration, asenapine undergoes extensive and rapid metabolism in the body.[2][6]
One of the principal metabolic pathways is N-demethylation, primarily mediated by the cytochrome P450 isoenzyme CYP1A2, which results in the formation of N-desmethylasenapine.[4][6][7][8] While this metabolite is not considered to contribute significantly to the overall pharmacological effect of the parent drug, its quantification in biological matrices is essential for comprehensive pharmacokinetic (PK) and drug metabolism studies.[8][9]
To achieve accurate and reliable quantification in complex biological samples using mass spectrometry, a stable isotope-labeled internal standard is indispensable. N-Desmethyl Asenapine-d4 Hydrochloride serves this exact purpose. It is the deuterium-labeled hydrochloride salt of the N-desmethyl metabolite of asenapine. Its chemical and physical properties are nearly identical to the endogenous metabolite, but its increased mass allows it to be distinguished by a mass spectrometer. This makes it the gold standard for correcting sample loss during preparation and for mitigating matrix effects during analysis, ensuring the integrity and precision of bioanalytical data.
Chemical Identity and Physicochemical Properties
A precise understanding of the chemical and physical properties of an analytical standard is fundamental to its correct handling, storage, and application.
| Property | Value | Source(s) |
| Chemical Name | (3aR,12bR)-rel-5-Chloro-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole-d4 Hydrochloride | [10][11] |
| CAS Number | 1246820-54-1 | [10][11] |
| Molecular Formula | C₁₆H₁₁D₄Cl₂NO | [10][11] |
| Molecular Weight | 312.23 g/mol | [10][11] |
| Appearance | White to Off-White Solid | [10] |
| Purity | Typically ≥98% | [11][12] |
| Solubility | Slightly soluble in Methanol, Soluble in DMSO | [12][13] |
| Storage | Short-term: 2-8°C Refrigerator; Long-term: -20°C Freezer | [10][13] |
Chemical Structure
The molecular structure consists of a dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole core. The "d4" designation indicates that four hydrogen atoms have been replaced by deuterium isotopes, typically on the pyrrole ring to ensure stability during metabolic processes and analysis.
A simplified 2D representation of the N-Desmethyl Asenapine-d4 core structure.
Metabolic Pathway and Significance
Asenapine is primarily metabolized through two major routes: direct glucuronidation and oxidative metabolism.[6][7] The formation of N-desmethylasenapine is a result of the latter, specifically through N-demethylation catalyzed predominantly by CYP1A2.[4][8]
Metabolic conversion of Asenapine to N-Desmethyl Asenapine.
Although N-desmethylasenapine is considered an inactive metabolite, monitoring its concentration alongside the parent drug provides a more complete picture of asenapine's absorption, distribution, metabolism, and excretion (ADME) profile.[6][9] This is crucial for understanding drug-drug interactions, effects of hepatic or renal impairment, and inter-individual variability in patient populations.[14]
Application in Quantitative Bioanalysis: A Validated Workflow
The primary application of N-Desmethyl Asenapine-d4 Hydrochloride is as an internal standard (IS) for the quantitative analysis of N-desmethylasenapine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Principle of Stable Isotope Dilution
The use of a stable isotope-labeled IS is the most robust method for quantitative mass spectrometry. The rationale is as follows:
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Co-elution: The deuterated standard is chromatographically almost identical to the non-labeled analyte, meaning they elute from the LC column at nearly the same time.
-
Identical Chemical Behavior: It behaves identically during sample extraction, concentration, and ionization in the mass spectrometer source.
-
Mass Differentiation: It is easily differentiated from the analyte by the mass spectrometer due to the mass difference imparted by the deuterium atoms.
By adding a known concentration of N-Desmethyl Asenapine-d4 HCl to every sample, standard, and quality control (QC) at the beginning of the workflow, any sample loss or variation in instrument response will affect both the analyte and the IS proportionally. The final concentration is calculated based on the ratio of the analyte's response to the IS's response, providing a highly accurate and precise result.
Experimental Protocol: Quantification in Human Urine
This protocol outlines a typical workflow for the determination of N-desmethylasenapine in urine using online solid-phase extraction (SPE) coupled with LC-MS/MS.[8]
Step 1: Preparation of Standards and Samples
-
Thawing: Thaw all urine samples, calibration standards, and quality control samples at room temperature.
-
Homogenization: Vortex each sample to ensure homogeneity.
-
Aliquoting: Transfer a 500 µL aliquot of each sample into a 2 mL polypropylene tube.
-
Internal Standard Spiking: Add a precise volume of N-Desmethyl Asenapine-d4 Hydrochloride working solution to each tube (except for blank matrix samples). Vortex briefly. This step is critical for accurate quantification.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any particulate matter.
-
Transfer: Carefully transfer the supernatant to a 96-well plate for automated injection into the SPE-LC-MS/MS system.
Step 2: Automated Online SPE-LC-MS/MS Analysis
-
Online Extraction (SPE): The sample is injected onto an SPE column where the analyte and IS are retained while salts and other matrix components are washed away. This is a crucial clean-up step.
-
Elution and Chromatographic Separation: The retained compounds are then eluted from the SPE column and transferred to an analytical LC column (e.g., a C8 or C18 column). Separation is achieved using a gradient elution with a mobile phase, such as acetonitrile and an ammonium acetate buffer.[15][16]
-
Mass Spectrometric Detection:
-
Ionization: The column eluent is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.[15]
-
Detection: Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte (N-desmethylasenapine) and the internal standard (N-Desmethyl Asenapine-d4). This provides exceptional selectivity and sensitivity.
-
Bioanalytical Workflow Diagram
A representative workflow for the quantitative analysis of N-Desmethyl Asenapine in urine.
Conclusion
N-Desmethyl Asenapine-d4 Hydrochloride is an indispensable tool for modern pharmaceutical research and development. As the stable isotope-labeled form of a primary asenapine metabolite, it provides the analytical rigor required for the accurate quantification of this compound in complex biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is a prime example of applying sound scientific principles to ensure the validity and reliability of pharmacokinetic and metabolic data, which ultimately informs the safe and effective use of its parent drug, asenapine.
References
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Zhenzhun Biotech. (n.d.). N-Desmethyl Asenapine-d4 Hydrochloride. Retrieved from [Link]
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BIOFOUNT. (n.d.). N-Desmethyl Asenapine-d4 Hydrochloride. Retrieved from [Link]
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